molecular formula C19H17F2N5OS B2935505 N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921857-70-7

N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2935505
CAS RN: 921857-70-7
M. Wt: 401.44
InChI Key: IXDRFLFKHGGIEQ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17F2N5OS and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Ligand Potential

  • A study detailed the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, labeled with 18 F for clinical PET studies, highlighting the process involving O-alkylation and the resulting radiochemical yield and purity (Iwata et al., 2000).

Antitumor and Anticancer Activity

  • Another research found that N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against various cancer cell lines, demonstrating the therapeutic potential of related compounds (Yurttaş et al., 2015).

Anti-inflammatory and Analgesic Activities

  • Synthesis of imidazolyl acetic acid derivatives was reported, with some compounds showing significant anti-inflammatory activity against carrageenan-induced rat paw edema and analgesic activity, suggesting therapeutic applications for inflammation and pain management (Khalifa & Abdelbaky, 2008).

Antifungal and Apoptotic Effects

  • Triazole-oxadiazole compounds were synthesized and shown to have potent antifungal and apoptotic activity against Candida species, indicating a potential for the treatment of fungal infections (Çavușoğlu et al., 2018).

Anticonvulsant Agents

  • A study on benzothiazole derivatives evaluated for anticonvulsant activity highlighted compounds with promising ED50 values in electroshock and seizures tests, suggesting a potential for developing new anticonvulsant drugs (Liu et al., 2016).

Antiviral Activity

  • Research on imidazo[1,5-a]-1,3,5-triazine derivatives found some compounds to be selectively inhibitory to certain viruses, including influenza A and respiratory syncytial virus, underlining the potential for antiviral therapies (Golankiewicz et al., 1995).

α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities

  • Benzimidazole derivatives containing various rings were synthesized and evaluated, showing significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, indicating a potential for treating diabetes, infections, and oxidative stress (Menteşe et al., 2015).

Angiotensin II Antagonism

  • A series of triazoles and imidazo[1,2-b][1,2,4]triazoles were synthesized and evaluated as angiotensin II antagonists, offering insights into the development of antihypertensive agents (Ashton et al., 1993).

properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5OS/c20-14-3-1-13(2-4-14)11-22-17(27)12-28-19-24-23-18-25(9-10-26(18)19)16-7-5-15(21)6-8-16/h1-8H,9-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRFLFKHGGIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NCC3=CC=C(C=C3)F)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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